molecular formula C8H11FN2O2S B2872210 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide CAS No. 1026183-64-1

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide

Cat. No.: B2872210
CAS No.: 1026183-64-1
M. Wt: 218.25
InChI Key: DZLOYRBUNGDYHI-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide ( 1026183-64-1) is a high-purity fluorinated sulphonamide compound supplied for research purposes. This chemical entity, with a molecular formula of C8H11FN2O2S and a molecular weight of 218.25, is part of the important class of fluorinated sulphonamides . Fluorinated sulphonamides are recognized in research for their distinct physical, chemical, and biological properties, which make them valuable scaffolds in the discovery of new chemical entities . The introduction of a fluorine atom into a sulphonamide structure is a common strategy to enhance membrane permeability, improve metabolic stability, and increase lipophilicity, which can positively impact a compound's bioavailability and efficacy profile . In pharmaceutical research, sulphonamide derivatives are investigated for a broad spectrum of biological activities, including their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents . In the field of agrochemical research, fluorinated sulphonamide compounds are explored for their utility in crop protection, showing promise as herbicides by inhibiting key plant enzymes . For instance, similar compounds function as herbicides that target enzymes like protoporphyrinogen IX oxidase, offering effective control of broadleaf weeds . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-ethyl-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOYRBUNGDYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 5-fluorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethylation: The amino group is ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, sulfinamides, thiols, and substituted benzene derivatives.

Scientific Research Applications

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 5-fluoro substitution in the target compound contrasts with the 2-fluoro group in the hydrochloride derivative (). Fluorine’s electron-withdrawing effects may alter electronic distribution and binding affinity in biological targets.
  • N-Substituents: The ethyl group in the target compound increases lipophilicity compared to the hydrophilic 2-aminoethyl group in the hydrochloride derivative. However, the hydrochloride salt () likely improves aqueous solubility .
  • Biological Activity : Sulfonamides with chloro-methoxy substituents (e.g., 5-chloro-2-methoxyphenyl) exhibit antimicrobial properties in vitro , suggesting that the target compound’s 5-fluoro substituent may offer distinct selectivity or potency.

Commercial and Research Status

Compound Availability Patent/Literature Count Safety Data Availability
This compound Discontinued/Out of stock 0 patents, 0 literature Limited (storage conditions unspecified )
N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride Available (American Elements) Not specified Safety data unavailable
5-Chloro-2-methoxyphenyl sulfonamides Synthesized in research Multiple studies Partially characterized

Key Observations :

  • The target compound’s lack of commercial availability and research documentation contrasts sharply with analogs like the 5-chloro-2-methoxyphenyl derivatives, which have been synthesized and screened for bioactivity .
  • The hydrochloride derivative () remains accessible but lacks safety data, limiting its adoption in regulated applications.

Biological Activity

2-Amino-N-ethyl-5-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Characterized by its unique molecular structure, this compound includes an amino group, an ethyl group, and a fluorine atom attached to a benzene ring. Its molecular formula is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S with a molecular weight of approximately 276.354 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The structural characteristics of this compound are critical to understanding its biological activity. The presence of the sulfonamide functional group is known to confer various pharmacological effects, particularly in antibacterial activity.

Compound Name Molecular Formula Unique Features
This compoundC14H16N2O2SContains an ethyl group and a fluorine atom
2-Amino-N-methyl-5-fluorobenzene-1-sulfonamideC9H13FN2O2SContains a methyl group instead of ethyl
4-Amino-N-ethylbenzenesulfonamideC10H14N2O2SLacks fluorine substitution

Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties . They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial growth and replication. This mechanism makes them valuable in treating a variety of bacterial infections.

Recent studies have shown that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity against different strains of bacteria. For instance, it has been reported that compounds similar to this compound demonstrate significant inhibition against Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited due to a lack of extensive research.

The exact mechanism of action for this compound has not been thoroughly elucidated in current literature. However, it is hypothesized that its sulfonamide group may act similarly to other known sulfonamides by mimicking para-amino benzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in the folate synthesis pathway.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds have shown promising results:

  • Antibacterial Activity : A study demonstrated that certain sulfonamides exhibited IC50 values ranging from 14.06 to 20.21 μM/mL against urease-producing bacteria such as Bacillus pasteurii . This suggests that similar derivatives could be effective in targeting bacterial enzymes.
  • Inhibition Studies : Another research effort highlighted the inhibitory effects of various sulfonamide derivatives on α-glucosidase and α-amylase with IC50 values between 20.34 and 37.20 μM/mL . Such findings indicate potential applications for managing conditions like diabetes through enzyme inhibition.
  • Fluorine Substitution Effects : The incorporation of fluorine into the structure may enhance the biological activity compared to non-fluorinated analogs. Studies indicate that fluorinated sulfonamides can exhibit improved binding affinities and metabolic stability .

Safety and Handling

Due to the limited research available on this compound, specific safety information is not well-documented. However, similar compounds within the sulfonamide class have been associated with skin irritation and allergic reactions . It is advisable to handle this compound with caution until more comprehensive safety data becomes available.

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